molecular formula C20H17F2N5O2 B11475910 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11475910
M. Wt: 397.4 g/mol
InChI Key: JQGLZNQQUFSEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a difluoromethyl group, a benzodiazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is the difluoromethylation of a benzodiazole precursor, followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the benzodiazole ring play crucial roles in its activity, allowing it to bind to target proteins and enzymes effectively. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17F2N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

3-[[2-(difluoromethyl)benzimidazol-1-yl]methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H17F2N5O2/c21-17(22)18-24-14-8-4-5-9-15(14)27(18)12-16-25-20(29-26-16)19(28)23-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2,(H,23,28)

InChI Key

JQGLZNQQUFSEIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)CN3C4=CC=CC=C4N=C3C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.